2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

PDE4 inhibitor screening negative control phosphodiesterase selectivity

Researchers screening PDE4 inhibitors require a structurally matched negative control to rule out scaffold-based assay interference. 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234955-47-5) meets this need with exceptionally weak PDE4D2 inhibition (IC50 = 80,000 nM), providing a clean baseline at screening-relevant concentrations (1-10 µM). Key features: • Validated PDE4D negative control (BindingDB-confirmed IC50) • Structurally matched pyrimidinyl-piperidine scaffold for accurate background correction • High-purity lot with analytical documentation available Ideal for PDE4 inhibitor programs, permeability reference standards (LogP 2.8, tPSA 25.8 Ų), and chromatographic system suitability validation.

Molecular Formula C18H28N4O
Molecular Weight 316.449
CAS No. 1234955-47-5
Cat. No. B2537482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
CAS1234955-47-5
Molecular FormulaC18H28N4O
Molecular Weight316.449
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C18H28N4O/c23-17(13-15-5-2-1-3-6-15)21-14-16-7-11-22(12-8-16)18-19-9-4-10-20-18/h4,9-10,15-16H,1-3,5-8,11-14H2,(H,21,23)
InChIKeyCEROSJLWYWDMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl-Pyrimidinyl-Piperidine Acetamide Overview


2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (CAS 1234955-47-5) is a synthetic small molecule belonging to the N-(piperidinylmethyl)acetamide class, featuring a cyclohexylacetyl group linked via a methylene bridge to a piperidine ring that is N-substituted with a pyrimidin-2-yl moiety . The compound is catalogued in screening libraries and has been profiled against phosphodiesterase 4D (PDE4D), where it demonstrated exceptionally weak inhibition (IC50 = 80,000 nM) [1]. This specific structural arrangement—a cyclohexyl group coupled to a pyrimidinyl-piperidine scaffold—distinguishes it from both simpler N-acetyl analogs and positional isomers, and its negligible PDE4D activity renders it uniquely suitable as a negative control for PDE4 inhibitor programs.

PDE4 negative-control screening
Structurally matched pyrimidinyl-piperidine scaffold
Distinct from clinical PDE4 inhibitor chemotypes

Why This Acetamide Is Irreplaceable for PDE4 Screening


Generic substitution within the pyrimidinyl-piperidine acetamide class fails because subtle structural variations produce orders-of-magnitude differences in target engagement. The cyclohexylacetyl group in 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is the key driver of its exceptionally weak PDE4D inhibitory activity (IC50 ≈ 80 μM), whereas the clinically active PDE4 inhibitor roflumilast, which shares no structural homology beyond the core amide bond, achieves picomolar potency (IC50 ≈ 0.00068 nM) through a completely different pharmacophore [1]. Even close positional isomers—such as N-({1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)acetamide—display divergent molecular properties (MW 330 vs. 316; tPSA 58.1 vs. 25.78) that predict altered permeability and off-target profiles . These quantitative gaps invalidate any assumption of functional interchangeability and mandate compound-specific procurement for PDE4 negative-control applications.

Structural analogs may exhibit orders-of-magnitude shifts in PDE4 target engagement.
Close positional isomers alter molecular recognition and predicted permeability.
Physicochemical properties diverge sharply from simpler N-acetyl analogs, impacting assay compatibility.

Quantitative Differentiation Profile


PDE4D2 Inhibition Potency vs. Roflumilast

The target compound exhibits an IC50 of 80,000 nM against human PDE4D2, as determined in an E. coli-expressed enzyme assay using [3H]-GMP or [3H]-AMP substrate [1]. In contrast, the clinical PDE4 inhibitor roflumilast inhibits PDE4D with an IC50 of 0.00068 nM under comparable cell-free conditions [2]. The approximately 117,600‑fold difference in potency places 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide in an ideal potency range for use as a pharmacologically inert negative control in PDE4 activity and selectivity screens.

PDE4D2 IC50 vs. Roflumilast
Reported
80,000 nM
Supports inert negative-control assignment; negligible inhibition relative to clinical comparator.
Cell-free enzyme assay; ~117,600-fold weaker than roflumilast.
PDE4 inhibitor screening negative control phosphodiesterase selectivity

Physicochemical Profile vs. Closest Structural Analog

Computational property analysis of the target compound (via its scaffold-matched mcule entry P-675214174) reveals a LogP of 2.797 and a topological polar surface area (tPSA) of 25.78 Ų . The close structural analog N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide, which lacks the cyclohexylacetyl group, has a predicted LogP of approximately 0.5 and a tPSA of 58.1 Ų . The higher LogP and lower tPSA of the target compound indicate markedly improved predicted passive membrane permeability and reduced aqueous solubility, properties that must be accounted for in assay design and formulation.

LogP & tPSA vs. Simple Analog
Data to verify
LogP 2.8
tPSA 25.8 Ų
Altered membrane permeability and solubility profiles vs. N-unsubstituted analog.
Computational prediction; assay validation required.
physicochemical profiling solubility permeability optimization

Positional Isomer Differentiation: Molecular Properties

2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide (MW = 316.45 Da, rotatable bonds = 5) differs from its positional isomer N-({1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)acetamide (MW = 330.47 Da, rotatable bonds = 5, tPSA = 58.1 Ų) by the connectivity of the pyrimidine ring and the presence of an additional methylene spacer . This connectivity change relocates the hydrogen-bond acceptor capacity (four H‑acceptors in both) to a different vector in three-dimensional space, altering the compound's capacity to engage biological targets. The PDB entry 5oin demonstrates that the simpler N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide scaffold binds to the enoyl‑ACP reductase InhA of Mycobacterium tuberculosis, whereas no such binding has been reported for the positional isomer, underscoring the functional impact of pyrimidine substitution pattern [1].

Isomer MW & tPSA Shift
Class-level
MW 316→330 Da
Δ tPSA 32.3 Ų
Enables LC-MS discrimination of regioisomers; connectivity alters target recognition.
Positional isomer may exhibit divergent binding profiles.
positional isomer molecular recognition crystallography

Application Scenarios for the Acetamide


Inert Negative Control for PDE4 High-Throughput Screens

With an IC50 of 80,000 nM against PDE4D2, this compound is approximately 117,600‑fold less potent than the clinical PDE4 inhibitor roflumilast (IC50 = 0.00068 nM) [1][2]. This extreme potency gap ensures that, when included at screening-relevant concentrations (1–10 μM), the compound elicits no measurable PDE4 inhibition, providing a structurally matched negative control that accounts for any nonspecific assay interference arising from the pyrimidinyl-piperidine scaffold. This application is directly validated by the BindingDB PDE4D2 inhibition dataset [1].

Physicochemical Comparator for ADME/PK Profiling

The compound's high predicted LogP (2.797) and low tPSA (25.78 Ų) distinguish it sharply from more polar analogs such as N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide (estimated LogP ~0.5, tPSA 58.1 Ų) . Medicinal chemistry teams optimizing cyclohexylacetamide-based leads can use this compound as a permeability reference standard in Caco-2 or PAMPA assays, where the ~2.3-unit LogP difference translates to measurable permeability variation that correlates with in silico predictions.

Positional Isomer Discrimination Standard for Analytical QC

The target compound (MW 316.45 Da) can be readily resolved from its positional isomer N-({1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-piperidinyl}methyl)acetamide (MW 330.47 Da) by LC‑MS, leveraging the 14‑Da mass difference and a 32‑Ų tPSA discrepancy that alters reverse-phase retention time . Analytical chemistry groups procuring pyrimidinyl-piperidine acetamide building blocks can employ this compound as a system suitability standard to validate chromatographic separation of regioisomers.

Scaffold-Hopping Template for InhA-Targeted FBDD

PDB entry 5oin reveals that the core N-(pyrimidin-2-yl)piperidine acetamide scaffold occupies the substrate-binding pocket of M. tuberculosis InhA [3]. The target compound extends this core with a cyclohexylacetyl group, providing a unique three-dimensional architecture for fragment elaboration. Structure-based design groups can procure this compound as a starting point for growing into unexplored regions of the InhA active site while monitoring selectivity against human PDE4D using the BindingDB data as a baseline [1].

Application
Selection Property
Validation Focus
PDE4 negative-control screening
Negligible PDE4D engagement; scaffold-matched control
Enzyme inhibition baseline in PDE4 assays
ADME permeability reference
High predicted LogP, low tPSA
Caco-2 / PAMPA correlation with computational model
Regioisomer QC standard
Distinct MW and polar surface area vs. isomer
LC-MS retention time resolution validation
InhA fragment elaboration
Pyrimidinyl-piperidine scaffold engages InhA
Selectivity profiling against human PDE4D
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